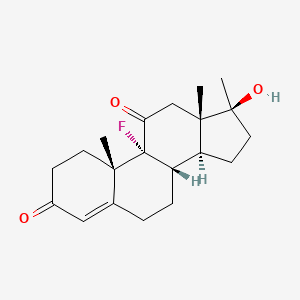

9-Fluoro-17-methyl-11-oxotestosterone

CAS No.: 465-69-0

Cat. No.: VC1621660

Molecular Formula: C20H27FO3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 465-69-0 |

|---|---|

| Molecular Formula | C20H27FO3 |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | (8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

| Standard InChI | InChI=1S/C20H27FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-15,24H,4-9,11H2,1-3H3/t14-,15-,17-,18-,19-,20-/m0/s1 |

| Standard InChI Key | YUMWOIMGKYOLOA-MWTXUKJESA-N |

| Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)F |

| SMILES | CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |

| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Basic Identification

9-Fluoro-17-methyl-11-oxotestosterone is a synthetic steroid with several synonyms in scientific literature. It is formally identified by CAS registry number 465-69-0 . The compound is also known by alternative names including "9α-Fluoro-17β-hydroxy-17α-methylandrost-4-ene-3,11-dione," "Testosterone, 9-fluoro-17-methyl-11-oxo-," and "U-6596" . In Japanese scientific literature, it is identified as "9-フルオロ-17-メチル-11-オキソテストステロン" .

The compound is classified as a "decided structure" substance type, indicating that its molecular structure has been clearly determined and verified . This classification is important for regulatory purposes and for distinguishing it from substances with undetermined structures or mixtures.

Molecular and Structural Characteristics

9-Fluoro-17-methyl-11-oxotestosterone has a molecular formula of C₂₀H₂₇FO₃, consistent with its steroid backbone and functional group modifications . Its precise molecular weight has been determined to be 334.4 g/mol or more precisely 334.431 g/mol, as calculated by modern computational methods .

The structural backbone of this compound is based on the androstane steroid nucleus, specifically an androst-4-ene system. The key structural features that distinguish this molecule include:

-

A fluorine atom at the 9-alpha position

-

A methyl group at position 17

-

A ketone (oxo) group at position 11

-

A hydroxyl group at the 17-beta position

-

A typical steroid 4-ene-3-one system in ring A

These structural modifications significantly affect the biological activity and metabolism of the compound compared to testosterone . The presence of the 9-alpha fluorine atom, in particular, enhances the compound's resistance to metabolic degradation and increases its anabolic properties .

Chemical Identifier Systems

For precise chemical identification, the compound is registered under several systematic identification systems:

Table 1: Chemical Identification Codes for 9-Fluoro-17-methyl-11-oxotestosterone

| Identifier Type | Code/Number |

|---|---|

| PubChem CID | 10065 |

| CAS Registry Number | 465-69-0 |

| KEGG COMPOUND | C14621 |

| InChI | InChI=1S/C20H27FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-15,24H,4-9,11H2,1-3H3/t14-,15-,17-,18-,19-,20-/m0/s1 |

| Nikkaji number | J2.788.573J |

| J-GLOBAL ID | 201007072341251410 |

Pharmacological Properties

General Pharmacological Profile

9-Fluoro-17-methyl-11-oxotestosterone (fluoxymesterone) is a synthetic androgenic anabolic steroid with significantly higher potency than natural testosterone derivatives. It exhibits approximately five times the androgenic potency of methyltestosterone . This enhanced potency can be attributed to its structural modifications, particularly the addition of the 9-alpha fluorine atom and the 17-alpha methyl group, which improve both oral bioavailability and receptor binding affinity .

The compound's pharmacological effects include:

-

Promotion of nitrogen retention

-

Increased sodium, potassium, and phosphorus retention

-

Enhanced protein anabolism

-

Reduced amino acid catabolism

These metabolic effects are consistent with its classification as an anabolic-androgenic steroid and form the basis for its therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of 9-Fluoro-17-methyl-11-oxotestosterone demonstrates several notable characteristics that influence its clinical application and potential side effects.

Table 2: Pharmacokinetic Parameters of 9-Fluoro-17-methyl-11-oxotestosterone

| Parameter | Value | Notes |

|---|---|---|

| Oral Absorption | <44% | Lower than many other oral steroids |

| Protein Binding | 99% | 80% to sex hormone binding globulin, 19% to albumin |

| Volume of Distribution | Not Available | Insufficient data in literature |

| Metabolism | Hepatic | Metabolized to multiple metabolites including 11-oxofluoxymesterone |

| Excretion | Primarily urinary | Multiple metabolites detected in urine |

The compound demonstrates relatively low oral bioavailability, with less than 44% of an oral dose being absorbed into systemic circulation . This limited absorption is common among oral anabolic steroids and necessitates the structural modifications that help it survive first-pass metabolism in the liver.

The drug exhibits exceptionally high protein binding (99%), with the majority (80%) bound to sex hormone binding globulin and most of the remainder (19%) bound to albumin . This extensive protein binding affects the compound's distribution, metabolism, and duration of action.

Mechanism of Action

Receptor Interactions

9-Fluoro-17-methyl-11-oxotestosterone exhibits a complex profile of receptor interactions that mediate its biological effects. The primary mechanisms involve interactions with several key receptors:

Table 3: Receptor Interactions of 9-Fluoro-17-methyl-11-oxotestosterone

| Target Receptor | Action | Organism | Significance |

|---|---|---|---|

| Androgen receptor | Agonist | Humans | Primary mediator of androgenic and anabolic effects |

| Estrogen receptor | Antagonist | Humans | Contributes to antitumor activity in hormone-responsive cancers |

| Glucocorticoid receptor | Antagonist | Humans | May influence anti-inflammatory pathways |

| 11β-hydroxysteroid dehydrogenase type 2 | Inhibitor | Humans | Affects cortisol metabolism, potentially contributing to side effects |

The compound's primary mechanism involves binding to the androgen receptor, where it acts as an agonist . This interaction mediates both the desired anabolic effects (protein synthesis, nitrogen retention) and the androgenic effects (virilization, secondary sexual characteristic development).

Its antitumor activity, particularly in breast cancer treatment, appears related to its antagonistic effect on estrogen receptors and/or its ability to reduce or competitively inhibit prolactin receptors .

Enzyme Inhibition and Metabolic Effects

A significant and previously underappreciated aspect of 9-Fluoro-17-methyl-11-oxotestosterone's pharmacology is its potent inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . This enzyme normally inactivates cortisol by converting it to cortisone, thus protecting the mineralocorticoid receptor from inappropriate activation by cortisol.

Studies have demonstrated that 9-Fluoro-17-methyl-11-oxotestosterone is a potent inhibitor of human 11β-HSD2, with half-maximal inhibitory concentration (IC₅₀) values of:

This inhibition may contribute to some of the compound's adverse effects, particularly those related to electrolyte disturbances and cardiovascular risk. Interestingly, structural modeling reveals similar binding modes for 9-Fluoro-17-methyl-11-oxotestosterone and cortisol, suggesting a competitive mode of inhibition .

A notable species difference has been observed in this inhibitory action, with the compound showing much weaker inhibition of 11β-HSD2 in rats and mice compared to humans . This finding highlights the importance of human-specific studies when evaluating this compound's effects and safety profile.

Metabolism and Biotransformation

Metabolic Pathway and Metabolites

The metabolism of 9-Fluoro-17-methyl-11-oxotestosterone involves several pathways, resulting in multiple metabolites that can be detected in urine and other biological samples. Understanding these metabolic pathways is crucial for anti-doping analyses and pharmacokinetic studies.

One significant finding is that 9-Fluoro-17-methyl-11-oxotestosterone is metabolized to 11-oxofluoxymesterone by human 11β-HSD2 . This metabolism is notable because 11β-HSD2 is typically involved in the conversion of cortisol to cortisone. The fact that this enzyme also metabolizes 9-Fluoro-17-methyl-11-oxotestosterone suggests a potential competitive interaction between these compounds in vivo.

Advanced analytical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have identified multiple metabolites in human urine samples from individuals who have used this compound . In one study, nine different analytes were detected in a positive doping control sample, including the parent compound and seven confirmed metabolites, with five of these being previously unreported .

Detection Methods and Analytical Considerations

The detection of 9-Fluoro-17-methyl-11-oxotestosterone and its metabolites in biological samples has been facilitated by advanced analytical techniques. Particularly noteworthy is the application of neutral loss scanning of 20 Da (corresponding to the loss of HF) in LC-MS/MS, which provides selective detection of 9-Fluoro-17-methyl-11-oxotestosterone metabolites .

The analytical techniques most effective for identifying this compound and its metabolites include:

-

Liquid chromatography tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) and collision-induced dissociation (CID)

-

Gas chromatography mass spectrometry (GC-MS) with electron impact (EI) spectra

-

Accurate mass measurements using ion-trap analyzers and QTOF instruments

These complementary techniques allow for comprehensive metabolite identification and provide insight into the metabolic pathways of 9-Fluoro-17-methyl-11-oxotestosterone in humans.

Therapeutic Applications

Approved Clinical Uses

9-Fluoro-17-methyl-11-oxotestosterone has established therapeutic applications in both male and female patients. Its clinical use is primarily indicated in two distinct scenarios:

-

In males: Used as replacement therapy in conditions associated with symptoms of deficiency or absence of endogenous testosterone .

-

In females: For palliation of androgen-responsive recurrent mammary cancer in women who are more than one year but less than five years postmenopausal .

More specific conditions where this compound may be indicated include:

-

Delayed puberty

-

Gonadotropin deficiency

-

Hypogonadotropic hypogonadism

-

LHRH deficiency

The drug's anabolic properties make it particularly useful in situations where increased protein synthesis, nitrogen retention, and improved muscle mass are desirable therapeutic outcomes.

Pharmacological Basis for Therapeutic Effects

The therapeutic effects of 9-Fluoro-17-methyl-11-oxotestosterone derive from its ability to mimic and enhance the actions of endogenous testosterone. As a synthetic androgenic anabolic steroid, it produces several physiological effects that form the basis of its clinical applications:

-

Nitrogen retention: Promoting positive nitrogen balance necessary for protein synthesis and tissue building

-

Electrolyte retention: Increasing sodium, potassium, and phosphorus retention

-

Protein anabolism: Enhancing protein synthesis, particularly in muscle tissue

-

Reduced protein catabolism: Decreasing amino acid breakdown

-

Calcium metabolism: Decreasing urinary calcium excretion, potentially benefiting bone density

In oncology applications, particularly for breast cancer, the compound's effectiveness appears related to its ability to antagonize estrogen effects and/or competitively inhibit prolactin receptors . This mechanism underlies its use in hormone-responsive breast cancer.

Structure-Activity Relationships

Structural Determinants of Activity

The pharmacological activity of 9-Fluoro-17-methyl-11-oxotestosterone is strongly influenced by specific structural modifications to the basic testosterone molecule. Key structure-activity relationships include:

-

The 9α-fluorine substitution: Enhances the compound's resistance to metabolic degradation and increases its anabolic-to-androgenic ratio

-

The 17α-methyl group: Provides protection against first-pass hepatic metabolism, enabling oral administration

-

The 11-oxo (ketone) group: Modifies receptor binding characteristics and influences metabolic pathways

-

The 17β-hydroxyl group: Essential for androgen receptor binding and androgenic activity

These structural features collectively contribute to the compound's enhanced potency (approximately 5 times more potent than methyltestosterone), its oral bioavailability, and its specific pattern of biological activities .

Metabolism and Structural Implications

The structure of 9-Fluoro-17-methyl-11-oxotestosterone also influences its metabolic fate. Research has shown that the compound can be metabolized to 11-oxofluoxymesterone by human 11β-HSD2 . This metabolism is facilitated by structural similarities between 9-Fluoro-17-methyl-11-oxotestosterone and cortisol, the natural substrate of 11β-HSD2.

Structural modeling has revealed similar binding modes for 9-Fluoro-17-methyl-11-oxotestosterone and cortisol in the 11β-HSD2 enzyme, supporting a competitive mode of inhibition . This structural relationship helps explain the compound's ability to inhibit 11β-HSD2 and potentially contributes to some of its adverse effects.

The neutral loss of HF (20 Da) during mass spectrometric analysis has been utilized as a characteristic marker for detecting 9-Fluoro-17-methyl-11-oxotestosterone metabolites in urine samples . This specific fragmentation pattern is directly related to the presence of the 9α-fluorine substitution in the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume